2-Iodo-4-methylthiopyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Iodo-4-methylthiopyrimidine” is a chemical compound with a pyrimidine ring structure. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of pyrimidinylamines and pyrimidinylureas bearing a pyridinyl-carbonylpyrimidine scaffold has been reported. The process involves regioselective synthesis of new pyrimidine derivatives using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Molecular Structure Analysis

The molecular structure of “2-Iodo-4-methylthiopyrimidine” can be analyzed using various tools such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) . These techniques provide detailed information about the atomic and molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involving “2-Iodo-4-methylthiopyrimidine” can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Iodo-4-methylthiopyrimidine” can be analyzed using various techniques. These properties include melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

2-Iodo-4-methylthiopyrimidine serves as a versatile building block in the synthesis of various biologically active compounds. Its iodine moiety can undergo further functionalization, allowing for the creation of a wide array of derivatives with potential biological activities .

Electrophilic Iodination in Organic Chemistry

This compound is used in electrophilic iodination reactions, which are crucial in synthetic organic chemistry. Such reactions provide pathways to synthesize compounds that can be used as reagents or intermediates in the development of pharmaceuticals and agrochemicals .

Development of Anticancer Agents

The iodine and sulfur atoms present in 2-Iodo-4-methylthiopyrimidine make it a candidate for creating analogs of nucleosides like 4-thiothymidine, which can be incorporated into DNA. These analogs can be activated by UVA light to selectively target and destroy cancer cells .

NMR and UV Spectroscopy Studies

Researchers utilize 2-Iodo-4-methylthiopyrimidine in NMR and UV spectroscopy studies to monitor modified bases at the DNA level. This is particularly useful in understanding the interactions and stability of DNA under various conditions .

Glucose Consumption Promotion

Derivatives of 2-Iodo-4-methylthiopyrimidine have been studied for their ability to promote glucose consumption. This application is significant in the context of metabolic diseases where glucose regulation is a therapeutic target .

Inhibition of Glycation End Products

Compounds derived from 2-Iodo-4-methylthiopyrimidine may also play a role in inhibiting the formation of advanced glycation end products (AGEs), which are implicated in the aging process and the development of various age-related diseases .

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties

Mode of Action

It is known that pyrimidine derivatives can interact with various targets to exert their effects . The specific interactions of 2-Iodo-4-methylthiopyrimidine with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Pyrimidine derivatives have been shown to have effects on various biochemical pathways, but the specific pathways affected by 2-Iodo-4-methylthiopyrimidine are yet to be identified .

Pharmacokinetics

A study on similar pyrimidine derivatives showed that they passed the pharmacokinetic analysis and could potentially be developed into oral drugs

Result of Action

Pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties

Action Environment

It is known that various factors such as ph, temperature, and the presence of other molecules can influence the action of chemical compounds

Propiedades

IUPAC Name |

2-iodo-4-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBQPKKFWLPCFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000576-08-8 |

Source

|

| Record name | 2-iodo-4-methylthiopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

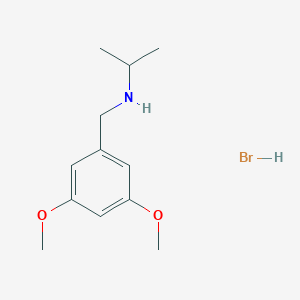

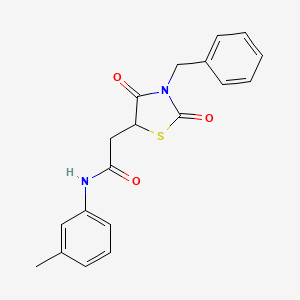

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2908520.png)

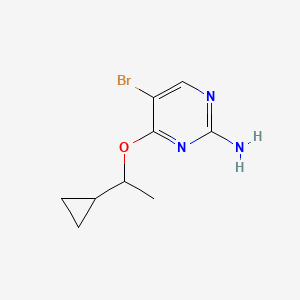

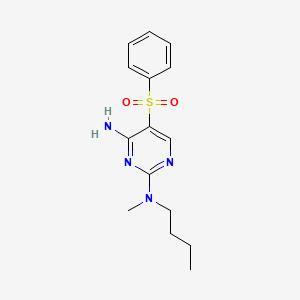

![4-(2-methylbenzoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2908525.png)

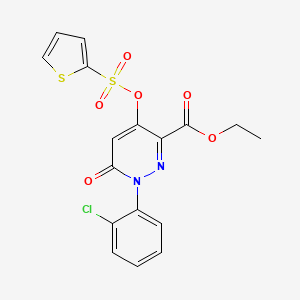

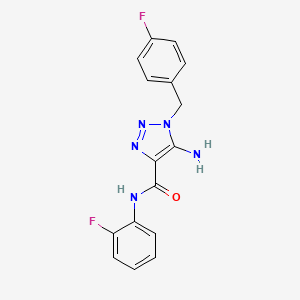

![1-[4-(4-Acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B2908529.png)

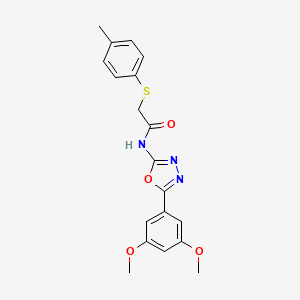

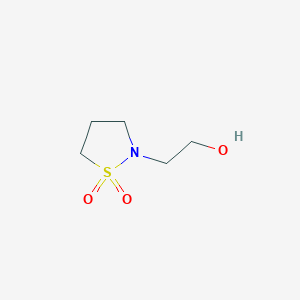

![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2908531.png)